Boc-ile-gly-ome
Overview
Description
Boc-ile-gly-ome, also known as tert-butyloxycarbonyl-isoleucyl-glycine-methyl ester, is a protected dipeptide commonly used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino terminus, while the methyl ester protects the carboxyl terminus. This compound is particularly useful in the synthesis of longer peptide chains due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-ile-gly-ome typically involves the following steps:
Protection of Isoleucine: Isoleucine is first protected at the amino terminus with the Boc group using tert-butyloxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Coupling with Glycine: The Boc-protected isoleucine is then coupled with glycine methyl ester using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis by providing better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Boc-ile-gly-ome undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Hydrolysis: The methyl ester can be hydrolyzed under basic conditions, such as with sodium hydroxide, to yield the free carboxylic acid.
Coupling Reactions: this compound can participate in further coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Sodium hydroxide in water or methanol.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP).
Major Products
Deprotection: Isoleucyl-glycine-methyl ester.
Hydrolysis: Boc-isoleucyl-glycine.
Coupling: Longer peptide chains with this compound as a building block.
Scientific Research Applications
Boc-ile-gly-ome has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of longer peptides and proteins.
Drug Development: this compound is used in the development of peptide-based drugs due to its stability and ease of incorporation into peptide chains.
Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other molecules, such as drugs or imaging agents.
Material Science: this compound is used in the development of peptide-based materials, such as hydrogels and nanomaterials, due to its ability to self-assemble into ordered structures.
Mechanism of Action
The mechanism of action of Boc-ile-gly-ome primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino terminus from unwanted reactions, while the methyl ester protects the carboxyl terminus. These protecting groups can be selectively removed under mild conditions, allowing for the controlled synthesis of longer peptide chains. The compound’s stability and ease of deprotection make it a valuable tool in peptide chemistry.
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Val-OMe: Another Boc-protected dipeptide with valine residues.
Boc-Ile-Ala-OMe: A Boc-protected dipeptide with isoleucine and alanine residues.
Fmoc-Ile-Ile-OMe: A similar dipeptide with a different protecting group (fluorenylmethyloxycarbonyl).
Uniqueness
Boc-ile-gly-ome is unique due to its specific combination of isoleucine and glycine residues, which impart distinct properties to the peptide. The Boc group provides stability and ease of removal, while the glycine residue offers flexibility to the peptide chain. This combination makes this compound particularly useful in the synthesis of peptides with specific structural and functional properties.
Properties
IUPAC Name |
methyl 2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-7-9(2)11(12(18)15-8-10(17)20-6)16-13(19)21-14(3,4)5/h9,11H,7-8H2,1-6H3,(H,15,18)(H,16,19)/t9-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXYPLUNUWQNRD-ONGXEEELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.